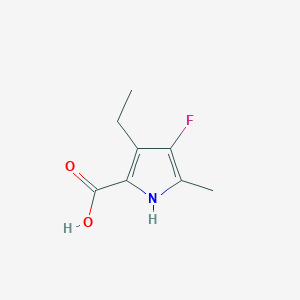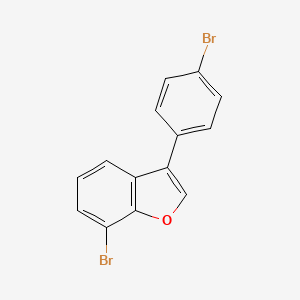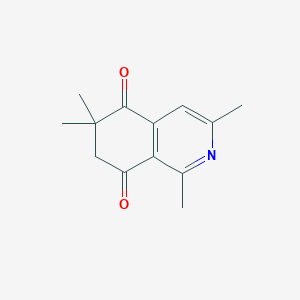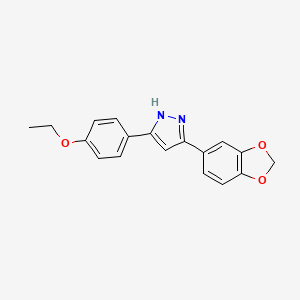
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and an ethoxyphenyl group attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the benzo[d][1,3]dioxole and ethoxyphenyl groups.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring.
Functional Group Introduction: The benzo[d][1,3]dioxole and ethoxyphenyl groups are introduced through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Material Science: The unique structural features of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and ethoxyphenyl groups may enhance binding affinity and specificity to these targets.
類似化合物との比較
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole: Lacks the ethoxy group, which may affect its pharmacological properties.
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrazole: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and ethoxyphenyl groups in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole imparts unique chemical and biological properties. These structural features may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
特性
CAS番号 |
651717-34-9 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-5-(4-ethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C18H16N2O3/c1-2-21-14-6-3-12(4-7-14)15-10-16(20-19-15)13-5-8-17-18(9-13)23-11-22-17/h3-10H,2,11H2,1H3,(H,19,20) |
InChIキー |
BKCRPRCPJZNVDA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



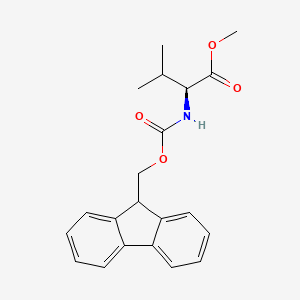
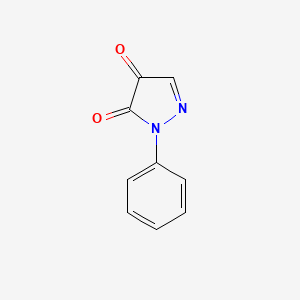
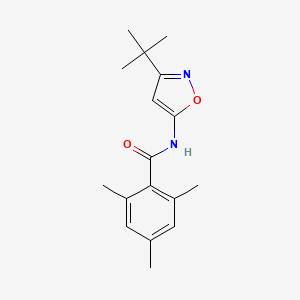
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
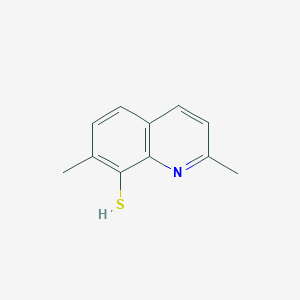
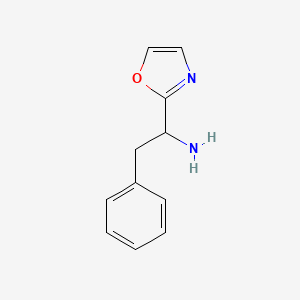
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
